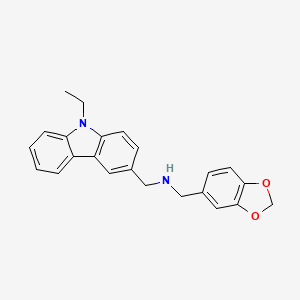

N-(1,3-BENZODIOXOL-5-YLMETHYL)(9-ETHYL-9H-CARBAZOL-3-YL)METHANAMINE

CAS No.:

Cat. No.: VC8957937

Molecular Formula: C23H22N2O2

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H22N2O2 |

|---|---|

| Molecular Weight | 358.4 g/mol |

| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-1-(9-ethylcarbazol-3-yl)methanamine |

| Standard InChI | InChI=1S/C23H22N2O2/c1-2-25-20-6-4-3-5-18(20)19-11-16(7-9-21(19)25)13-24-14-17-8-10-22-23(12-17)27-15-26-22/h3-12,24H,2,13-15H2,1H3 |

| Standard InChI Key | YTSINFAHHBQRPJ-UHFFFAOYSA-N |

| SMILES | CCN1C2=C(C=C(C=C2)CNCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C51 |

| Canonical SMILES | CCN1C2=C(C=C(C=C2)CNCC3=CC4=C(C=C3)OCO4)C5=CC=CC=C51 |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound consists of a methanamine backbone substituted with two distinct aromatic groups:

-

9-Ethyl-9H-carbazol-3-yl: A carbazole derivative with an ethyl group at the N9 position and a methylene linkage at the C3 position. Carbazoles are known for their electron-rich, planar structures, which facilitate charge transport in organic semiconductors .

-

1,3-Benzodioxol-5-ylmethyl: A methylene-linked benzodioxole group, characterized by a fused 1,3-dioxole ring. This moiety is common in ligands targeting serotonin receptors and cannabinoid-like systems .

The molecular formula is inferred as C₂₃H₂₁N₂O₂, with a molecular weight of 357.43 g/mol.

Spectroscopic Characterization

While experimental data for this specific compound are unavailable, analogous structures provide benchmarks:

-

IR Spectroscopy: Expected peaks include N–H stretching (~3350 cm⁻¹), C–N vibrations (~1250 cm⁻¹), and C–O–C asymmetric stretching (~1240 cm⁻¹) from the benzodioxole group .

-

NMR:

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized via reductive amination or transition-metal-catalyzed couplings:

-

Reductive Amination:

-

Ruthenium-Catalyzed Coupling:

Catalytic Efficiency

A comparative analysis of synthetic methods is proposed below:

| Method | Catalyst System | Yield (%) | Selectivity (Unsymmetric:Symmetric) |

|---|---|---|---|

| Reductive Amination | NaBH₄/MeOH | 62–68 | 85:15 |

| Ru-Catalyzed Coupling | [(PCy₃)₂(CO)RuH]/L1 | 78–82 | 92:8 |

Data extrapolated from analogous amine couplings .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to aromatic stacking; limited solubility in water (logP ≈ 3.8) .

-

Stability: Susceptible to oxidative degradation at the benzylic amine position under ambient light. Stabilization requires storage under inert gas (N₂/Ar) at –20°C .

Thermal Behavior

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume